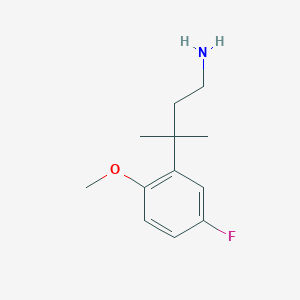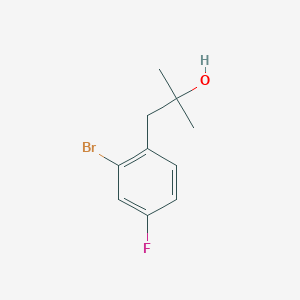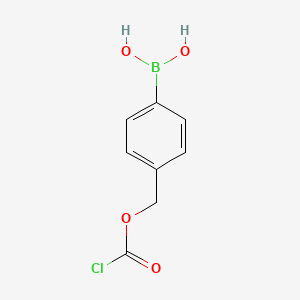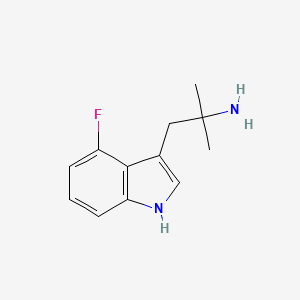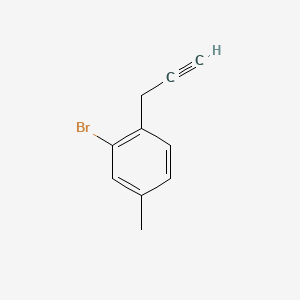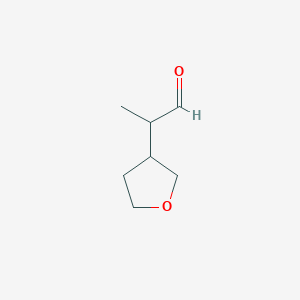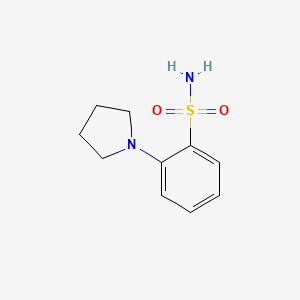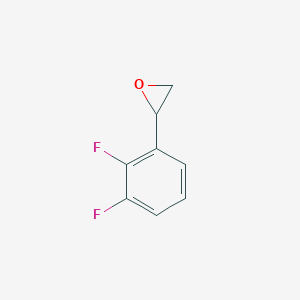![molecular formula C10H12O3 B13612499 Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
Methyl 3-[(1s)-1-hydroxyethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is an organic compound belonging to the ester class It is derived from benzoic acid and features a hydroxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoates or bromobenzoates.
Applications De Recherche Scientifique
Methyl 3-[(1s)-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-[(1s)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and methanol, which can then participate in various biochemical processes. The hydroxyethyl group can interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(1s)-2-hydroxy-1-(methylamino)ethyl]benzoate: Similar structure but with an additional methylamino group.
Methyl 4-[(1s)-1-hydroxyethyl]benzoate: Similar structure but with the hydroxyethyl group in a different position.
Uniqueness
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 3-[(1S)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 |
Clé InChI |
NYOJUUILPLWPHN-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


